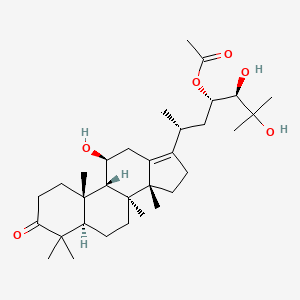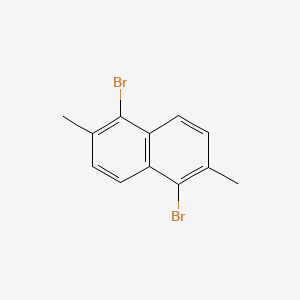
1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
The compound "1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione family, which is known for its interesting chemical properties and potential applications. Derivatives of this family have been studied for their roles as corrosion inhibitors, redox systems, and in various synthetic pathways for organic compounds .
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) has been reported, which involves the use of carbon steel in a hydrochloric acid medium . Another approach to synthesizing similar structures, like 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives, has been described, which is considered part of an interesting redox system . Additionally, a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of a Lewis acid has been used to construct related compounds .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial in determining their chemical behavior and properties. For example, the crystal structure of a key intermediate in the synthesis of N-(pyrrol-1-yl)maleimide has been determined by single-crystal X-ray diffraction, providing insights into the molecular geometry and potential reactivity . Computational studies, such as Density Functional Theory (DFT), have been employed to understand the relationship between molecular structures and their inhibition efficiencies or antioxidant activities .
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives participate in various chemical reactions. They have been used as corrosion inhibitors, where their adsorption on steel surfaces follows Langmuir's adsorption isotherm, indicating a chemisorption process . The derivatives have also been shown to act as electron acceptors, with their reduction potentials and spectral properties being of particular interest . Furthermore, the synthesis of polysubstituted furans and pyrroles from propargyl alcohols and terminal alkynes has been reported, showcasing the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. Electrochemical studies, such as potentiodynamic polarization curves and electrochemical impedance spectroscopy (EIS), have been used to investigate their properties as corrosion inhibitors . The vibrational analysis of these compounds, including FT-IR and FT-Raman spectroscopy, provides further understanding of their stability and reactivity . Additionally, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has revealed interesting optical properties, such as strong blue fluorescence and high quantum yields, which are significant for potential applications in materials science .
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including close variants of 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been found effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. Their efficiency increases with concentration, and their adsorption on steel surfaces is primarily chemisorption (Zarrouk et al., 2015).
Synthesis and Structural Studies
1,1-Di(prop-2-yn-1-yl)-2,5-dihydro-1H-Pyrrol-1-ium bromide, a related compound, demonstrates the potential of these derivatives in complex chemical syntheses and structural studies, indicating a rich chemistry that can be leveraged for various applications (Gyul’nazaryan et al., 2014).
Organic Electronics
Derivatives of 1H-pyrrole-2,5-dione, such as this compound, are used in the development of electron transport layers in polymer solar cells. Their planar structure and electron-deficient nature make them suitable for applications requiring high conductivity and electron mobility (Hu et al., 2015).
Luminescent Materials
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, related to this compound, exhibit strong fluorescence and quantum yields, making them applicable in luminescent materials and electronic devices (Zhang & Tieke, 2008).
Chemiluminescent Compounds
Compounds containing pyrrolo and pyridazine units, similar to this compound, have been synthesized for their chemiluminescent properties. These compounds are particularly reactive with hydrogen peroxide in basic medium, showing potential in analytical and diagnostic applications (Algi et al., 2017).
Antimicrobial Activity
Derivatives of pyrrole-2,5-dione have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting a potential role in the development of new antimicrobial agents (Chate et al., 2013).
Solar Cells
Pyrrolo[3,2-b]pyrrole-2,5-dione derivatives have been used in the synthesis of conjugated polymers for organic photovoltaics (OPVs). These compounds enhance open-circuit voltage in solar cells, indicating their importance in renewable energy technologies (Song et al., 2012).
Antioxidant Activity
Mannich base derivatives of pyrrolidine-2,5-dione, similar to this compound, have shown antioxidant activity. These compounds have been the subject of extensive vibrational and computational analysis for understanding their structure and activity (Boobalan et al., 2014).
Mechanism of Action
Target of Action
N-Propargylmaleimide, also known as 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione or 1-prop-2-ynylpyrrole-2,5-dione, primarily targets thiol-containing molecules . These molecules include antibodies and cysteine-containing peptides . The maleimide group in the compound specifically and efficiently reacts with reduced thiols (sulfhydryl groups, –SH) to form stable thioether bonds .
Mode of Action
The compound incorporates a terminal alkyne group onto its targets through a simple and efficient process . This incorporation occurs at a pH range of 6.5 to 7.5 . The result is the formation of stable thioether bonds .
Pharmacokinetics
The compound is soluble in dmso, dmf, dcm, thf, and chloroform , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of N-Propargylmaleimide’s action is the formation of stable thioether bonds with thiol-containing molecules . This action enables the efficient incorporation of a terminal alkyne group onto these molecules .
Action Environment
The action of N-Propargylmaleimide is influenced by the pH of the environment . The compound specifically and efficiently reacts with reduced thiols at a pH range of 6.5 to 7.5 . Outside this pH range, the efficiency of the reaction may be affected.
Safety and Hazards
properties
IUPAC Name |
1-prop-2-ynylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c1-2-5-8-6(9)3-4-7(8)10/h1,3-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYJFWVFCFYKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209395-32-4 | |
| Record name | 1-(prop-2-yn-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


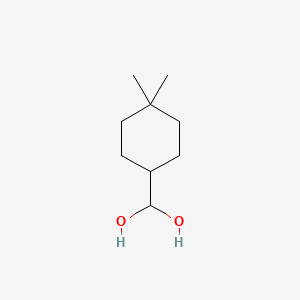
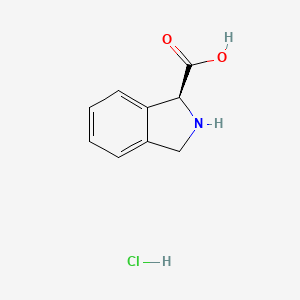
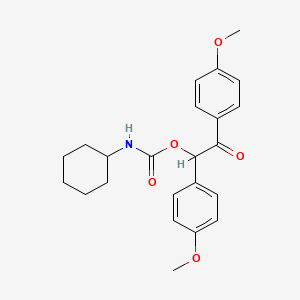


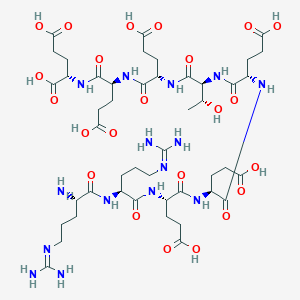
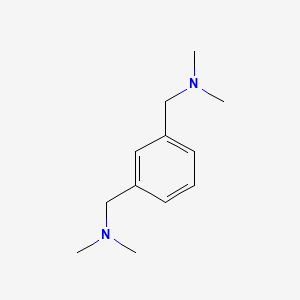

![(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3028387.png)

